molecular formula C10H21NS B13025386 N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine

Cat. No.: B13025386
M. Wt: 187.35 g/mol
InChI Key: IOXZHYDPORIZBX-UHFFFAOYSA-N
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Description

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C10H21NS It is a derivative of tetrahydrothiopyran, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrothiopyran with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially affecting enzymatic activity and cellular processes. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is unique due to the presence of both a sulfur atom in the ring and a branched alkyl group attached to the nitrogen atom. This combination of features can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)thian-4-amine

InChI

InChI=1S/C10H21NS/c1-8(2)9(3)11-10-4-6-12-7-5-10/h8-11H,4-7H2,1-3H3

InChI Key

IOXZHYDPORIZBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCSCC1

Origin of Product

United States

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